BenchChemオンラインストアへようこそ!

N-(1,3,4-Thiadiazol-2-yl)benzamide

Physicochemical profiling ADME prediction Fragment-based drug discovery

N-(1,3,4-Thiadiazol-2-yl)benzamide (CAS 26861-95-0) is the unsubstituted parent scaffold of the 1,3,4-thiadiazol-2-yl benzamide class, bearing a benzamide moiety linked to a 1,3,4-thiadiazole ring without additional substituents at the thiadiazole 5-position or benzamide ring positions. This minimal substitution pattern yields a compact fragment-like molecule (MW 205.24 Da, C₉H₇N₃OS) with a calculated logP of 1.52 and logD (pH 7.4) of 1.37.

Molecular Formula C9H7N3OS
Molecular Weight 205.24 g/mol
CAS No. 26861-95-0
Cat. No. B3062456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3,4-Thiadiazol-2-yl)benzamide
CAS26861-95-0
Molecular FormulaC9H7N3OS
Molecular Weight205.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NN=CS2
InChIInChI=1S/C9H7N3OS/c13-8(7-4-2-1-3-5-7)11-9-12-10-6-14-9/h1-6H,(H,11,12,13)
InChIKeyRWOUBULBQYRRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3,4-Thiadiazol-2-yl)benzamide (CAS 26861-95-0): Scaffold Identity and Procurement-Relevant Physicochemical Baseline


N-(1,3,4-Thiadiazol-2-yl)benzamide (CAS 26861-95-0) is the unsubstituted parent scaffold of the 1,3,4-thiadiazol-2-yl benzamide class, bearing a benzamide moiety linked to a 1,3,4-thiadiazole ring without additional substituents at the thiadiazole 5-position or benzamide ring positions . This minimal substitution pattern yields a compact fragment-like molecule (MW 205.24 Da, C₉H₇N₃OS) with a calculated logP of 1.52 and logD (pH 7.4) of 1.37 . The compound is annotated in the DrugMap database as a putative inhibitor of 5-lipoxygenase (ALOX5/LOX-5) mRNA expression [1]. It serves as a critical synthetic building block for generating diverse 5-substituted and benzamide-ring-modified derivatives with explored anticancer, antimicrobial, and agrochemical activities [2].

Why N-(1,3,4-Thiadiazol-2-yl)benzamide Cannot Be Interchanged with 5-Substituted or Heterocycle-Swapped Analogs: SAR Rationale


The unsubstituted 5-position on the thiadiazole ring and the absence of benzamide ring substitution define a scaffold that is both synthetically permissive and pharmacologically distinct from its decorated analogs. In the QSAR-guided agrochemical series, nematocidal and antibacterial activities were shown to be synergistically modulated by substituents R₁ (e.g., CF₃ or 2,4-diCl at the benzamide ring), R₂ (e.g., CH₂CH₂Cl or CH₂CH₂Br at the thiadiazole 5-position), and the oxidation state X (= SO₂) [1]. The parent compound lacks all three activity-enhancing features, making it unsuitable as a direct substitute for optimized derivatives yet uniquely valuable as a negative control and as a starting material for parallel derivatization. Similarly, in the kinase-targeting series, fusing a 6,7-methoxyquinoline moiety onto the benzamide scaffold converts the pharmacophore from an ALOX5-interacting fragment into a potent EGFR/HER-2 dual inhibitor (e.g., compound YH-9) [2]. Procuring the incorrect substitution variant will fundamentally misdirect the biological or synthetic objective.

N-(1,3,4-Thiadiazol-2-yl)benzamide Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Property Baseline: Lipophilicity and Aqueous Solubility vs. 5-Substituted Analog

The parent compound exhibits a logP of 1.52 and logD₇.₄ of 1.37, making it substantially less lipophilic than 5-substituted analogs such as 4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide (logP = 2.34) . The predicted aqueous solubility (logSw = -2.17) is approximately one order of magnitude higher than what would be expected for the more lipophilic 5-aryl-substituted derivatives, which typically exceed logP of 2.5 . This places the parent compound within the favorable fragment-like property space (MW < 250, logP < 3) as defined by the rule-of-three for fragment-based lead discovery .

Physicochemical profiling ADME prediction Fragment-based drug discovery

Target Annotation Divergence: ALOX5 (5-Lipoxygenase) vs. FAK/EGFR/HER-2 Kinase-Engaging Analogs

The DrugMap database specifically annotates N-(1,3,4-thiadiazol-2-yl)benzamide as an inhibitor of ALOX5 (5-lipoxygenase) mRNA expression [1]. By contrast, the 5-(p-tolyl)-substituted analog N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzamide (FAK-IN-7) is a focal adhesion kinase (FAK) inhibitor with an IC₅₀ of 11.72 µM , while derivatives bearing a 6,7-methoxyquinoline group (e.g., YH-9) potently inhibit EGFR and HER-2 kinases [2]. The absence of a 5-substituent fundamentally redirects the molecular recognition profile from the kinase ATP-binding pocket toward the lipoxygenase pathway, indicating that the unsubstituted scaffold engages a different biological target space.

Target deconvolution Kinase profiling Lipoxygenase inhibition

Synthetic Scaffold Versatility: Unsubstituted 5-Position as a Derivatization Handle vs. Blocked Analogs

The unsubstituted hydrogen at the thiadiazole 5-position of N-(1,3,4-thiadiazol-2-yl)benzamide enables direct electrophilic substitution, acylation, or Mannich-type functionalization, making it a versatile late-stage diversification intermediate. This contrasts sharply with 5-substituted analogs such as FAK-IN-7 (5-(p-tolyl)) or N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, where the 5-position is already occupied and cannot be further elaborated without de novo synthesis [1] [2]. A recent 2025 study demonstrated the synthesis of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives 29a–t from the parent 2-amino-1,3,4-thiadiazole via sequential acylation and electrophilic substitution, achieving broad structural diversity in 5–8 synthetic steps [3]. The QSAR study on nematocidal and antibacterial activities further showed that the 5-position substituent is a critical determinant of biological potency, with synergistic effects observed when R₁ = CF₃/2,4-diCl, R₂ = CH₂CH₂Cl/CH₂CH₂Br, and X = SO₂ [4].

Medicinal chemistry Scaffold derivatization Parallel synthesis

α-Glucosidase Inhibitory Potency: Benzamide vs. Benzamidine vs. Benzothiazole Isostere Comparison

In a comparative enzyme inhibition panel, the benzamidine analog N'-(1,3,4-thiadiazol-2-yl)benzamidine demonstrated α-glucosidase inhibitory activity with an IC₅₀ of 244.57 µM, while the benzothiazole isostere N'-(1,3-benzothiazol-2-yl)benzamidine was approximately 1.8-fold more potent with an IC₅₀ of 134.2 µM [1]. The parent benzamide (C=O linkage) is structurally and electronically distinct from the benzamidine (C=NH linkage), and literature precedent across multiple heterocyclic series indicates that the amidine-to-amide conversion typically shifts both potency and enzyme selectivity profiles [1]. The benzamide analog is expected to exhibit reduced basicity (pKa differential of ~3–4 units) and altered hydrogen-bonding geometry compared to the benzamidine, which may confer differential selectivity across the broader enzyme panel that also included acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and urease [1].

α-Glucosidase inhibition Antidiabetic screening Isosteric replacement

Drug-Likeness and Fragment-Property Profile: MW / HBD / Rotatable Bond Count vs. Representative Advanced Leads

With a molecular weight of 205.24 Da, only one hydrogen bond donor, and two rotatable bonds, N-(1,3,4-thiadiazol-2-yl)benzamide falls well within fragment-like chemical space . In contrast, the optimized dual EGFR/HER-2 inhibitor YH-9, which incorporates a 6,7-methoxyquinoline group, has a substantially larger molecular framework with additional H-bond acceptors and donors [1]. The QSAR-derived agrochemical candidates with optimal nematocidal and antibacterial activity require multiple substituents (R₁ = CF₃, R₂ = CH₂CH₂Cl, X = SO₂) that cumulatively increase molecular weight and complexity beyond the parent scaffold [2]. The parent compound's minimal substitution provides a clean baseline for assessing the incremental impact of each added functional group on potency, selectivity, and ADME properties.

Fragment-based screening Drug-likeness Lead optimization

Insecticidal Scaffold Functional Requirement: Parent Compound as a Negative Control Baseline per Eli Lilly Patent SAR

The Eli Lilly patent (US 4,271,166) explicitly defines the insecticidally active N-(1,3,4-thiadiazol-2-yl)benzamide chemotype as requiring: (i) a phenyl, naphthyl, or heteroaryl group at the 5-position of the thiadiazole ring; and (ii) 2,6-disubstitution (chloro or bromo) on the benzamide ring [1]. The parent compound N-(1,3,4-thiadiazol-2-yl)benzamide (CAS 26861-95-0) lacks both features—it has hydrogen at the 5-position and no halogen substituents on the benzamide ring—placing it outside the claimed insecticidal composition scope [1]. This makes the parent compound the appropriate negative control (inactive baseline) for any insecticidal screening campaign evaluating 5-substituted, 2,6-dihalobenzamide derivatives.

Agrochemical discovery Insecticide SAR Negative control compound

Procurement-Guiding Application Scenarios for N-(1,3,4-Thiadiazol-2-yl)benzamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Member and Minimal Pharmacophore Baseline

With MW 205 Da, logP 1.52, and only one hydrogen bond donor, N-(1,3,4-thiadiazol-2-yl)benzamide meets rule-of-three criteria for fragment screening libraries . Its predicted ALOX5 target annotation provides a testable biological hypothesis [1], while the unsubstituted 5-position allows fragment growing and merging strategies. The compound serves as the minimal pharmacophore core for evaluating the incremental contribution of each added substituent observed in SAR studies of EGFR/HER-2 [2] and agrochemical [3] derivative series.

Negative Control for Insecticidal Screening of 5-Substituted-2,6-Dihalobenzamide Analogs

Per Eli Lilly patent US 4,271,166, insecticidal activity in this chemotype requires a 5-position phenyl/naphthyl/heteroaryl group and 2,6-dihalogen substitution on the benzamide ring . N-(1,3,4-Thiadiazol-2-yl)benzamide, lacking both features, is the definitive inactive baseline control. Procuring this compound alongside active analogs enables rigorous structure-activity validation and eliminates false positives arising from non-specific thiadiazole-related effects.

Synthetic Building Block for Parallel Library Synthesis via Late-Stage 5-Position Functionalization

The unblocked 5-position of the thiadiazole ring makes this compound a versatile advanced intermediate for generating focused libraries through electrophilic substitution, Mannich reaction, or acylation chemistry . The recent 2025 report of derivatives 29a–t [1] and the QSAR-optimized agrochemical candidates [2] both demonstrate the synthetic utility of this scaffold. A single bulk procurement of the parent compound can support the generation of dozens to hundreds of analogs via parallel synthesis, reducing both procurement complexity and per-analog cost.

Isosteric SAR Comparator for Benzamide/Benzamidine/Benzothiazole α-Glucosidase Inhibitor Series

The benzamidine analog N'-(1,3,4-thiadiazol-2-yl)benzamidine (α-glucosidase IC₅₀ = 244.57 µM) and the benzothiazole isostere (IC₅₀ = 134.2 µM) define a potency gradient across the C=O → C=NH → heterocycle-swap axes . Incorporating the parent benzamide into this comparative panel enables full deconvolution of the contributions of the carbonyl group, the amidine basicity, and the thiadiazole vs. benzothiazole heterocycle to enzyme inhibition potency and selectivity.

Quote Request

Request a Quote for N-(1,3,4-Thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.